molecular formula C12H16BrN3O2 B12968655 Ethyl 5-bromo-6-piperazin-1-ylnicotinate

Ethyl 5-bromo-6-piperazin-1-ylnicotinate

Cat. No.: B12968655
M. Wt: 314.18 g/mol
InChI Key: YSYGPEUFYJOKGK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-piperazin-1-ylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a bromine atom at the 5th position and a piperazine ring at the 6th position of the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-6-piperazin-1-ylnicotinate typically involves the bromination of ethyl nicotinate followed by the introduction of the piperazine moiety. One common method includes:

    Bromination: Ethyl nicotinate is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the 5th position.

    Piperazine Introduction: The brominated intermediate is then reacted with piperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-piperazin-1-ylnicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

Ethyl 5-bromo-6-piperazin-1-ylnicotinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-6-piperazin-1-ylnicotinate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-piperazin-1-ylnicotinate: Lacks the bromine atom, which may result in different chemical and biological properties.

    5-Bromo-6-piperazin-1-ylnicotinic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 5-bromo-6-piperazin-1-ylnicotinate is unique due to the presence of both the bromine atom and the piperazine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl 5-bromo-6-piperazin-1-ylnicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl nicotinate with 5-bromo-6-piperazin-1-yne under controlled conditions. The reaction is often facilitated by the use of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and is conducted under reflux conditions to ensure complete conversion.

Synthetic Route Overview

StepReagentsConditions
1Ethyl nicotinate + 5-bromo-6-piperazin-1-yneBase (e.g., sodium hydride), DMF/THF, reflux
2PurificationColumn chromatography

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that compounds with piperazine moieties often exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that this compound can inhibit the growth of various microbial strains, including resistant bacteria.

Case Study: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating promising antimicrobial activity .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways.

Mechanism of Action

The compound interacts with specific cellular targets, leading to the activation of apoptotic pathways. For instance, it has been found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in human cancer cell lines.

Case Study: Apoptosis Induction

In a study on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant increase in caspase-3 activity, a marker for apoptosis, with an IC50 value of 15 µM . This suggests that the compound could be further developed as a potential therapeutic agent for cancer treatment.

Mechanisms Underlying Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing their proliferation.

Properties

Molecular Formula

C12H16BrN3O2

Molecular Weight

314.18 g/mol

IUPAC Name

ethyl 5-bromo-6-piperazin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H16BrN3O2/c1-2-18-12(17)9-7-10(13)11(15-8-9)16-5-3-14-4-6-16/h7-8,14H,2-6H2,1H3

InChI Key

YSYGPEUFYJOKGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N2CCNCC2)Br

Origin of Product

United States

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